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Compound of Interest

Compound Name: NBI-42902

Cat. No.: B1676990 Get Quote

In the landscape of non-peptide, orally active gonadotropin-releasing hormone (GnRH)

receptor antagonists, NBI-42902 and elagolix have emerged as significant compounds. Both

molecules function by competitively binding to GnRH receptors in the pituitary gland, thereby

inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1]

This action leads to a reduction in the production of downstream sex hormones, such as

estrogen and progesterone, making them promising therapeutic agents for hormone-dependent

conditions like endometriosis and uterine fibroids.[1] This guide provides a comparative

overview of the available preclinical data for NBI-42902 and elagolix, offering insights into their

respective pharmacological profiles.

Mechanism of Action: Competitive Antagonism of
the GnRH Receptor
Both NBI-42902 and elagolix are competitive antagonists of the GnRH receptor.[1][2][3] This

means they bind to the receptor without activating it, preventing the endogenous GnRH from

initiating the signaling cascade that leads to gonadotropin release. By blocking this initial step

in the hypothalamic-pituitary-gonadal (HPG) axis, these antagonists induce a rapid, dose-

dependent suppression of sex hormones.[2][4] This mechanism contrasts with GnRH agonists,

which initially cause a surge in hormone levels before desensitizing the receptor.[4]
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Caption: Simplified signaling pathway of GnRH antagonists.

In Vitro Preclinical Data
The following table summarizes the available in vitro data for NBI-42902 and elagolix,

highlighting their binding affinities and functional antagonistic activities.
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Parameter NBI-42902 Elagolix

Binding Affinity

Ki (human GnRH receptor) 0.56 nM[2][3] Not Reported

Kd (human GnRH receptor) 0.19 nM[2][3] 54 pM[4]

Functional Antagonism

IC50 (IP accumulation, human) 0.79 nM[5] Not Reported

IC50 (Ca2+ flux) 3.6 nM[5] Not Reported

IC50 (ERK1/2 activation) 5.22 nM[5][6] Not Reported

In Vivo Preclinical Data
Preclinical in vivo studies in animal models provide crucial information on the efficacy of these

compounds in a physiological setting.

Species Compound Dosing Key Findings

Castrated Male

Macaques
NBI-42902

10, 40, 100 mg/kg

(oral gavage)

Dose-dependent

suppression of serum

LH levels. At 10 and

40 mg/kg, LH levels

returned to baseline

within 24 hours,

demonstrating

reversibility.[2]

Healthy

Premenopausal

Women (Clinical

Study)

Elagolix
150 mg once daily,

200 mg twice daily

Dose-dependent

suppression of LH,

FSH, estradiol, and

progesterone.[4][7]

Experimental Protocols
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Detailed methodologies are essential for the interpretation and replication of preclinical

findings.

NBI-42902: Radioligand Binding Assay
Objective: To determine the binding affinity of NBI-42902 to the human GnRH receptor.

Method: Membrane fractions from HEK293 cells expressing the human GnRH receptor were

used. Inhibition binding assays were performed using [125I-Tyr5,DLeu6,NMeLeu7,Pro9-

NEt]GnRH as the radioligand and increasing concentrations of NBI-42902. For saturation

binding, tritiated NBI-42902 ([3H]NBI-42902) was used.[2]

NBI-42902: Functional Assays (IP Accumulation, Ca2+
Flux, ERK1/2 Activation)

Objective: To assess the functional antagonistic activity of NBI-42902.

Method:

IP Accumulation: RBL cells stably expressing the human GnRH receptor were stimulated

with GnRH in the presence of varying concentrations of NBI-42902. The accumulation of

inositol phosphates was then measured.[5]

Ca2+ Flux: RBL cells were stimulated with GnRH in the presence of NBI-42902, and

changes in intracellular calcium levels were monitored.[5]

ERK1/2 Activation: CHO-GnRHR cells were treated with NBI-42902 followed by GnRH

stimulation. The phosphorylation of ERK1/2 was determined by immunoblotting.[6]

NBI-42902: In Vivo Macaque Study
Objective: To evaluate the effect of orally administered NBI-42902 on serum LH levels.

Method: Castrated male macaques were administered NBI-42902 via nasogastric gavage at

doses of 10, 40, or 100 mg/kg. Blood samples were collected at various time points to

measure plasma concentrations of NBI-42902 and serum LH levels.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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